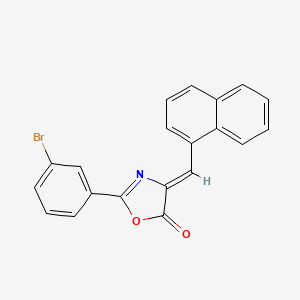![molecular formula C13H13ClFN3O B5977870 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5977870.png)
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is a compound that belongs to the pyrimidinone family. It is a synthetic chemical that has been widely used in scientific research for its potential therapeutic properties. This compound is known for its ability to inhibit the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the activity of certain receptors in the body, including the adenosine A2A receptor. This receptor is involved in the regulation of inflammation and has been implicated in several inflammatory diseases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. In cancer research, this compound has been found to induce cell death in cancer cells, which can lead to the regression of tumors. Additionally, this compound has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neurological research, this compound has been found to have potential as a treatment for neurodegenerative disorders, as it can prevent the accumulation of toxic proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments include its well-established synthesis method, its ability to inhibit the activity of certain enzymes and receptors, and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other enzymes or receptors in the body, which could lead to unintended consequences. Additionally, the optimal dosage and administration of this compound may vary depending on the specific disease or condition being studied.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone. One direction is to further investigate its potential as a treatment for cancer, inflammation, and neurological disorders. This could involve testing the compound in preclinical and clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on specific enzymes and receptors in the body. Finally, future research could focus on developing new analogs of this compound with improved potency and selectivity for specific diseases or conditions.
Synthesemethoden
The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone involves several chemical reactions. The starting materials for the synthesis are 3-chloro-4-fluoroaniline, propylamine, and ethyl acetoacetate. These compounds are reacted together in the presence of a catalyst to form the final product. The synthesis method for this compound is well-established and has been optimized for maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have activity against several diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce cell death. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which are involved in many inflammatory diseases. In neurological research, this compound has been found to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O/c1-2-3-8-7-12(19)18-13(16-8)17-9-4-5-11(15)10(14)6-9/h4-7H,2-3H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCRIXABJLALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5977788.png)
![1,1'-{4-[5-(4-fluorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone](/img/structure/B5977793.png)
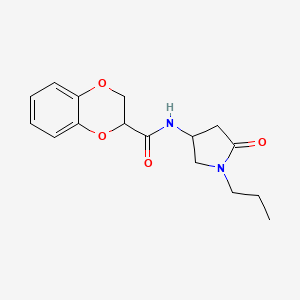
![1-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5977799.png)
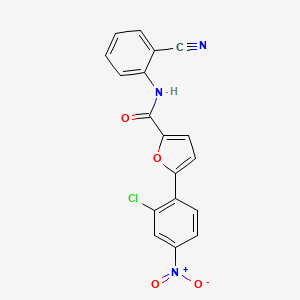
![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B5977805.png)
![N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5977825.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977832.png)
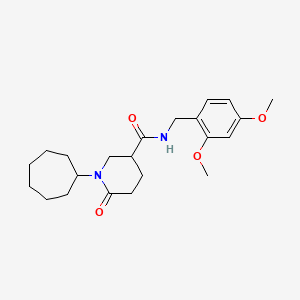
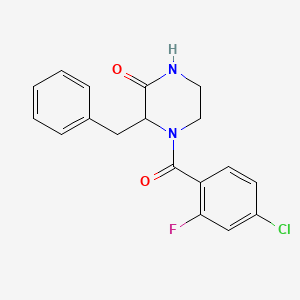
![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5977856.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5977864.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5977866.png)
